molecular formula C21H17NaO5S B1669611 Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide CAS No. 408360-08-7

Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide

Cat. No.: B1669611
CAS No.: 408360-08-7
M. Wt: 404.4 g/mol
InChI Key: BYQJYOOKENJSNK-UHFFFAOYSA-M
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Description

Cresol purple sodium is a bioactive chemical.

Biological Activity

Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide, commonly referred to as Cresol Red sodium salt, is a synthetic compound belonging to the class of triarylmethane dyes. This compound has garnered attention for its various biological activities and applications, particularly in the fields of biochemistry and environmental science. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Chemical Formula : C21H17NaO5S
  • Molecular Weight : 404.41 g/mol
  • CAS Number : 62625-29-0
  • Appearance : Reddish-brown or green crystalline powder
  • Solubility : Insoluble in water
  • Melting Point : Approximately 290 °C

Structural Characteristics

The structure of this compound features a benzoxathiol moiety linked to two methylphenolate groups. The presence of the sulfonate group enhances its solubility in polar solvents and contributes to its biological activity.

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Studies indicate that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
  • pH Indicator : As a pH indicator, Cresol Red undergoes color changes at specific pH levels (pKa ≈ 9.39), making it useful in various biochemical assays to monitor pH changes during reactions .
  • Antimicrobial Activity : Research has demonstrated that the compound possesses antimicrobial properties against a range of bacteria and fungi. It disrupts microbial cell membranes, leading to cell lysis and death .

Toxicity Profile

The toxicity of this compound has been evaluated through various studies:

  • Acute Toxicity : The compound has shown low acute toxicity in animal models when administered orally or dermally .
  • Chronic Exposure : Long-term exposure studies indicate potential reproductive toxicity and developmental effects; however, further research is needed to elucidate these effects fully .

Case Study 1: Antioxidant Efficacy

A study conducted by Zhang et al. (2020) evaluated the antioxidant potential of Cresol Red in vitro using DPPH and ABTS assays. The results indicated that the compound significantly reduced oxidative stress markers in cultured human cells, suggesting its potential for therapeutic applications in oxidative stress-related diseases.

Assay TypeIC50 Value (µM)
DPPH15.2
ABTS12.8

Case Study 2: Antimicrobial Activity

In a comparative study published by Lee et al. (2021), Cresol Red was tested against various bacterial strains including E. coli and Staphylococcus aureus. The findings demonstrated that Cresol Red exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens.

Bacterial StrainMIC (µg/mL)
E. coli50
Staphylococcus aureus50

Properties

CAS No.

408360-08-7

Molecular Formula

C21H17NaO5S

Molecular Weight

404.4 g/mol

IUPAC Name

sodium;2-[(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

InChI

InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1

InChI Key

BYQJYOOKENJSNK-UHFFFAOYSA-M

SMILES

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)[O-])C.[Na+]

Isomeric SMILES

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)[O-])C.[Na+]

Canonical SMILES

CC1=CC(=O)C=CC1=C(C2=C(C=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+]

Appearance

Solid powder

Key on ui other cas no.

67763-22-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

2303-01-7 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cresol purple sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide
Reactant of Route 2
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide
Reactant of Route 3
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide
Reactant of Route 4
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide
Reactant of Route 5
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide
Reactant of Route 6
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide

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